DI-Stearoyl-3-SN-phosphatidylethanolamine
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Overview
Description
Di-Stearoyl-3-Sn-Phosphatidylethanolamine is a phosphatidylethanolamine, a class of glycerophosphoethanolamines where two fatty acids are bonded to the glycerol moiety through ester linkages . This compound is significant in various biological and industrial applications due to its unique structural and functional properties.
Scientific Research Applications
Di-Stearoyl-3-Sn-Phosphatidylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is essential in the study of cell membrane structure and function.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: this compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of Di-Stearoyl-3-Sn-Phosphatidylethanolamine involves large-scale esterification processes. The use of continuous reactors and high-purity reagents ensures the consistent quality and yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Di-Stearoyl-3-Sn-Phosphatidylethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler phospholipids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under controlled conditions.
Major Products: The major products formed from these reactions include various phosphatidic acid derivatives, simpler phospholipids, and substituted phosphatidylethanolamines .
Mechanism of Action
The mechanism of action of Di-Stearoyl-3-Sn-Phosphatidylethanolamine involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The pathways involved include signal transduction and membrane trafficking .
Similar Compounds:
Di-Stearoyl-3-Sn-Phosphatidylcholine: Similar in structure but contains choline instead of ethanolamine.
Di-Oleoyl-3-Sn-Phosphatidylethanolamine: Contains oleic acid instead of stearic acid.
Di-Palmitoyl-3-Sn-Phosphatidylethanolamine: Contains palmitic acid instead of stearic acid
Uniqueness: this compound is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its ability to form stable liposomes and its role in modulating membrane dynamics make it particularly valuable in research and industrial applications .
properties
Molecular Formula |
C41H82NO8P |
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Molecular Weight |
748.1 g/mol |
IUPAC Name |
[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m0/s1 |
InChI Key |
LVNGJLRDBYCPGB-KDXMTYKHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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